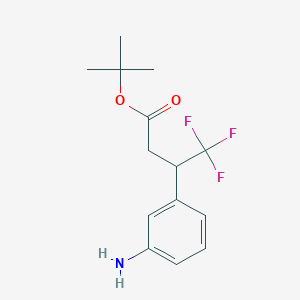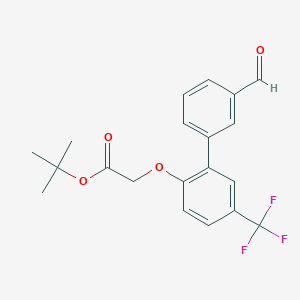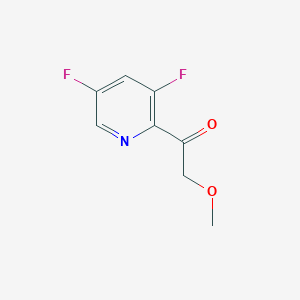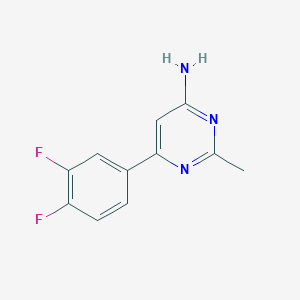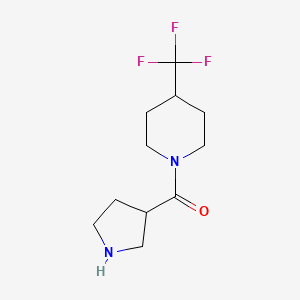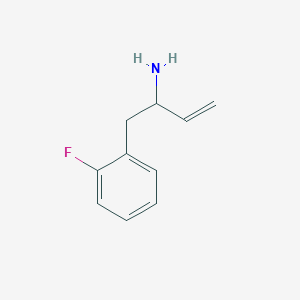![molecular formula C16H19BrN2O2 B1466938 tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate CAS No. 1173155-59-3](/img/structure/B1466938.png)
tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Overview
Description
Tert-butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate (TBBPC) is a heterocyclic compound with a bicyclic structure containing both a pyridine ring and an indole ring. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. TBBPC has been extensively studied in the fields of synthetic organic chemistry and medicinal chemistry, and it has been found to have a wide range of applications in the synthesis of various compounds.
Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agents
This compound, with its indole core structure, is of significant interest in medicinal chemistry due to the indole moiety’s prevalence in pharmacologically active molecules. The bromo and tert-butyl groups offer sites for further chemical modifications, potentially leading to the development of new therapeutic agents . For example, modifications of this compound could lead to the synthesis of analogs with improved bioavailability or reduced toxicity for drug development.
Organic Synthesis: Building Blocks for Complex Molecules
In organic chemistry, this compound can serve as a versatile building block for the synthesis of complex molecules. Its reactive sites allow for various chemical reactions, such as Suzuki coupling, which can be utilized to create diverse libraries of compounds for high-throughput screening in drug discovery .
Biochemistry: Enzyme Inhibition Studies
The structural similarity of this compound to certain natural substrates makes it a candidate for enzyme inhibition studies. It could be used to design inhibitors for enzymes that interact with indole-like substrates, providing insights into enzyme mechanisms and aiding in the development of drugs targeting these enzymes .
Pharmacology: Prodrug Design
The tert-butyl ester group of this compound suggests its potential use in prodrug strategies. Esterases present in the human body can cleave the ester bond, releasing the active drug molecule in vivo. This approach can be used to improve the pharmacokinetic properties of drug candidates .
Materials Science: Organic Electronic Materials
Compounds with heterocyclic structures like this one are being explored for their electronic properties. They could be used in the development of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, this compound can be used as a standard in chromatographic methods to help identify and quantify similar compounds in complex mixtures. This is particularly useful in pharmaceutical analysis, where precise quantification of active ingredients and impurities is crucial .
properties
IUPAC Name |
tert-butyl 6-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-7-6-11-12-8-10(17)4-5-13(12)18-14(11)9-19/h4-5,8,18H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUJJQUROUAQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132483 | |
| Record name | 1,1-Dimethylethyl 6-bromo-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate | |
CAS RN |
1173155-59-3 | |
| Record name | 1,1-Dimethylethyl 6-bromo-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173155-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6-bromo-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



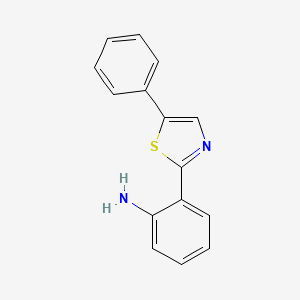
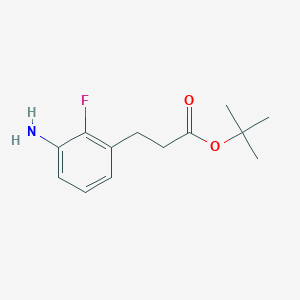

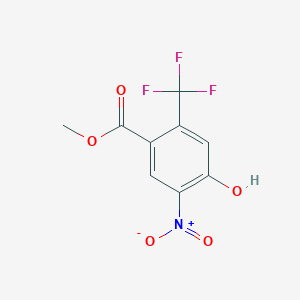
![3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1466864.png)
